Vamotinib

Description

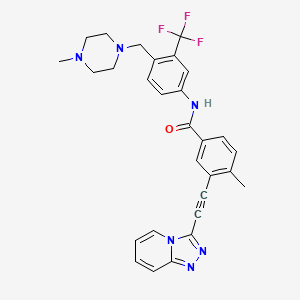

Structure

3D Structure

Properties

CAS No. |

1416241-23-0 |

|---|---|

Molecular Formula |

C29H27F3N6O |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide |

InChI |

InChI=1S/C29H27F3N6O/c1-20-6-7-22(17-21(20)9-11-27-35-34-26-5-3-4-12-38(26)27)28(39)33-24-10-8-23(25(18-24)29(30,31)32)19-37-15-13-36(2)14-16-37/h3-8,10,12,17-18H,13-16,19H2,1-2H3,(H,33,39) |

InChI Key |

SLIVDYMORZGPLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=NN=C5N4C=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Vamotinib's Mechanism of Action in Chronic Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vamotinib (formerly PF-114) is a third-generation, orally bioavailable, ATP-competitive tyrosine kinase inhibitor (TKI) demonstrating potent and selective activity against the BCR-ABL1 fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3] Developed to overcome the resistance challenges posed by earlier generation TKIs, this compound exhibits significant efficacy against wild-type BCR-ABL1 and a wide array of clinically relevant mutations, including the highly resistant T315I "gatekeeper" mutation.[1][2][4] This technical guide delineates the core mechanism of action of this compound in CML, presenting key preclinical data, detailed experimental methodologies, and visualizations of its interaction with the BCR-ABL1 signaling cascade.

Introduction to this compound

This compound is a potent and highly specific third-generation BCR-ABL1 inhibitor.[2] It was rationally designed to target both native and mutated forms of the BCR-ABL1 kinase, a critical need for patients who have developed resistance to first and second-generation TKIs.[4] The emergence of the T315I mutation, which confers resistance to most approved TKIs with the exception of ponatinib, has been a significant clinical challenge.[4] this compound was specifically engineered to effectively inhibit this formidable mutant, offering a promising therapeutic option for this patient population.[4]

Core Mechanism of Action: ATP-Competitive Inhibition of BCR-ABL1

This compound functions as an ATP-competitive inhibitor of the BCR-ABL1 kinase.[1][3] The constitutively active BCR-ABL1 oncoprotein drives the malignant proliferation of hematopoietic cells in CML through the continuous phosphorylation of downstream substrates. This compound binds to the ATP-binding pocket of the ABL1 kinase domain, effectively blocking the transfer of phosphate from ATP to these substrates. This inhibition of phosphorylation halts the aberrant signaling cascade, leading to the induction of apoptosis and the suppression of proliferation in BCR-ABL1 positive cells.

In Vitro Efficacy: Potent Inhibition of Wild-Type and Mutated BCR-ABL1

This compound has demonstrated potent inhibitory activity against both wild-type and a comprehensive panel of clinically significant BCR-ABL1 mutants. The half-maximal inhibitory concentrations (IC50) are in the nanomolar range, underscoring its high potency.

Table 1: this compound (PF-114) IC50 Values against BCR-ABL1 Kinase Mutants

| Kinase Target | IC50 (nM) |

| ABL | 0.49 |

| ABL (T315I) | 0.78 |

| ABL (E255K) | 9.5 |

| ABL (F317I) | 2.0 |

| ABL (G250E) | 7.4 |

| ABL (H396P) | 1.0 |

| ABL (M351T) | 2.8 |

| ABL (Q252H) | 12 |

| ABL (Y253F) | 4.1 |

Data sourced from preclinical studies.

Cellular Activity: Inhibition of Proliferation and Induction of Apoptosis

In cellular assays, this compound effectively inhibits the proliferation of CML cells and induces programmed cell death. Preclinical studies using Ba/F3 murine pro-B cells engineered to express human BCR-ABL1 have shown that this compound inhibits cell proliferation in a dose-dependent manner. Furthermore, this compound has been shown to induce apoptosis in these cell lines, confirming its therapeutic potential in eliminating malignant cells.

Inhibition of Downstream Signaling Pathways

The efficacy of this compound is rooted in its ability to shut down the key signaling pathways aberrantly activated by BCR-ABL1. These pathways are crucial for the survival and proliferation of CML cells.

BCR-ABL1 Downstream Signaling and this compound Inhibition

Caption: this compound inhibits BCR-ABL1, blocking downstream signaling pathways.

Preclinical evidence demonstrates that this compound treatment leads to a dose-dependent decrease in the phosphorylation of key downstream effector proteins such as CRKL and STAT5.[5][6] This confirms the on-target activity of this compound and its ability to effectively disrupt the pro-survival and proliferative signals driven by BCR-ABL1.

Off-Target Profile and Safety Considerations

This compound was rationally designed for high selectivity to improve its safety profile.[4] While it potently inhibits BCR-ABL1, its activity against other kinases is limited. Kinase profiling has identified PDGFRα as a potential off-target kinase, which may be associated with the observed skin toxicities in clinical trials.[7] Notably, this compound was designed to avoid the inhibition of VEGFR2, a kinase whose inhibition by other TKIs has been linked to cardiovascular adverse events.[2]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

In Vitro BCR-ABL1 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the BCR-ABL1 kinase.

Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant BCR-ABL1 kinase (wild-type or mutant) with a specific peptide substrate (e.g., a biotinylated peptide derived from a known BCR-ABL1 substrate) in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 µM ATP).

-

Compound Addition: Add this compound at a range of concentrations (typically from low nanomolar to micromolar). Include a vehicle control (e.g., DMSO).

-

Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP or using a non-radioactive method with a phosphospecific antibody. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: For radioactive assays, capture the phosphorylated substrate on a filter membrane and quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, use an ELISA-based format with a phosphospecific antibody and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of CML cell lines.

Workflow for MTT Assay

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

Vamotinib (PF-114): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamotinib (PF-114) is a third-generation, orally active ATP-competitive tyrosine kinase inhibitor (TKI) specifically designed to target the BCR-ABL fusion protein, including the formidable T315I "gatekeeper" mutation that confers resistance to many first and second-generation TKIs in the treatment of Chronic Myeloid Leukemia (CML).[1] Developed as a more selective alternative to ponatinib, this compound aims to provide a potent therapeutic option for patients with resistant Philadelphia chromosome-positive (Ph+) leukemias while mitigating off-target effects.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Rationale

The development of this compound was driven by the clinical challenge of resistance to existing TKI therapies for CML. The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that drives leukemogenesis.[2] While TKIs like imatinib, nilotinib, and dasatinib have revolutionized CML treatment, their efficacy can be compromised by mutations in the ABL kinase domain, most notably the T315I mutation, which prevents the binding of these inhibitors.[1]

Ponatinib was the first TKI to demonstrate efficacy against the T315I mutation, but its broad kinase inhibition profile has been associated with significant cardiovascular side effects.[1] This created a clear need for a new generation of TKIs with a more targeted approach. The discovery of this compound was therefore guided by the following key objectives:

-

Potent inhibition of wild-type and mutated BCR-ABL, including the T315I mutation.

-

High selectivity for BCR-ABL to minimize off-target kinase inhibition and associated toxicities.

-

Oral bioavailability for patient convenience.

-

Efficacy in preclinical models of resistant Ph+ leukemia.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By binding to the ATP-binding pocket of the ABL kinase domain, this compound blocks its autophosphorylation and the subsequent phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and survival.

The binding of this compound to BCR-ABL leads to the dephosphorylation of downstream effector proteins, including:

-

CrkL (CT10 regulator of kinase-like): A key adaptor protein and a direct substrate of BCR-ABL. Its dephosphorylation is a reliable biomarker of BCR-ABL inhibition.

-

ERK1/2 (Extracellular signal-regulated kinases 1/2): Components of the MAPK signaling pathway involved in cell proliferation.

-

Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.

Inhibition of these pathways ultimately leads to G1 phase cell cycle arrest and the induction of apoptosis in BCR-ABL positive cells.[3]

Chemical Synthesis

The chemical synthesis of this compound (PF-114) is detailed in patent WO2012173521. The synthesis is a multi-step process, with a key step involving a Sonogashira coupling reaction. A generalized synthetic scheme is presented below. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, please refer to the aforementioned patent.

Quantitative Data

In Vitro Kinase Inhibition

This compound demonstrates potent inhibition of ABL kinase and its clinically relevant mutants at nanomolar concentrations.

| Kinase Target | IC50 (nM) |

| ABL | 0.49 |

| ABL (T315I) | 0.78 |

| ABL (E255K) | 9.5 |

| ABL (F317I) | 2.0 |

| ABL (G250E) | 7.4 |

| ABL (H396P) | 1.0 |

| ABL (M351T) | 2.8 |

| ABL (Q252H) | 12 |

| ABL (Y253F) | 4.1 |

| Data sourced from MedChemExpress.[4] |

Off-Target Kinase Profile

A key aspect of this compound's design is its improved selectivity compared to ponatinib. Kinase profiling has identified a limited number of off-target kinases that are inhibited by this compound.

| Off-Target Kinase |

| ABL2/ARG |

| DDR1 |

| DDR2 |

| FMS |

| FRK/PTK5 |

| LCK |

| LYN |

| LYNB |

| PDGFRα |

| RET |

| Kinases with <10% residual activity at 100 nM this compound. |

Phase 1 Clinical Trial Pharmacokinetics

Pharmacokinetic parameters were evaluated in the Phase 1 clinical trial (NCT02885766). The following data represents a summary of the findings. For complete pharmacokinetic profiles, refer to the full study publication.

| Dose Level | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 50 mg | ND | ND | ND |

| 100 mg | ND | ND | ND |

| 200 mg | ND | ND | ND |

| 300 mg | ND | ND | ND |

| 400 mg | ND | ND | ND |

| 500 mg | ND | ND | ND |

| 600 mg | ND | ND | ND |

| 750 mg | ND | ND | ND |

| ND: Not Disclosed in publicly available information. |

Phase 1 Clinical Trial Efficacy

The Phase 1 trial demonstrated promising efficacy in heavily pretreated CML patients.

| Response Metric | Overall (N=51) | T315I Mutation (N=16) |

| Complete Hematologic Response (CHR) | 14 of 30 | 3 of 16 |

| Major Cytogenetic Response (MCyR) | 14 of 44 | 3 of 16 |

| Complete Cytogenetic Response (CCyR) | 10 of 50 | 1 of 16 |

| Major Molecular Response (MMR) | 7 of 51 | ND |

| Data from the final results of the Phase 1 dose-escalation study.[5][6] The best safety/efficacy dose was determined to be 300 mg daily.[5][6] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generalized Protocol)

-

Enzyme and Substrate Preparation: Recombinant human ABL kinase (wild-type or mutant) and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) are prepared in kinase assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound in a microplate. The reaction is typically allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA-based detection with a phospho-specific antibody or a fluorescence-based assay.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Generalized Protocol)

-

Cell Culture: CML cell lines (e.g., K562 for wild-type BCR-ABL) or Ba/F3 cells engineered to express specific BCR-ABL mutants are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: this compound is added to the wells at various concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

-

Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell growth inhibition. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Apoptosis Assay (Generalized Protocol)

-

Cell Treatment: CML cells are treated with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (to distinguish late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic/necrotic).

-

Data Analysis: The percentage of apoptotic cells is plotted against the this compound concentration.

Preclinical and Clinical Development Workflow

The development of this compound followed a standard drug discovery and development pipeline, from initial concept to clinical trials.

Conclusion

This compound (PF-114) represents a significant advancement in the treatment of resistant CML. Its rational design, which focuses on potent and selective inhibition of BCR-ABL, particularly the T315I mutant, has shown considerable promise in preclinical and early clinical studies. The favorable safety and efficacy profile observed in the Phase 1 trial supports its continued development as a valuable therapeutic option for CML patients who have exhausted other treatment avenues. Further data from the ongoing Phase 3 clinical trial will be crucial in fully defining its role in the clinical management of CML. This technical guide provides a foundational understanding of this compound for the scientific and drug development community, highlighting its discovery, mechanism, and key developmental milestones.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Vamotinib: A Technical Guide to a Next-Generation BCR-ABL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamotinib (also known as PF-114) is a potent and selective third-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML). Its development has been driven by the need to overcome resistance to earlier-generation TKIs, particularly the T315I "gatekeeper" mutation. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is a synthetic organic small molecule. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1][2][3]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide | [4] |

| Synonyms | PF-114 | [5][6] |

| CAS Number | 1416241-23-0 | [5] |

| Molecular Formula | C₂₉H₂₇F₃N₆O | [4][7] |

| Molecular Weight | 532.56 g/mol | [4][7] |

| Melting Point | Not available in cited literature | |

| Solubility | DMSO: 30 mg/mL (56.33 mM) with sonication | [8] |

| pKa (strongest basic) | 7.62 | |

| AlogP | 4.46 | |

| Polar Surface Area | 65.77 Ų | [4] |

Pharmacological Properties

This compound is an orally active and selective inhibitor of BCR-ABL tyrosine kinase.[5] It has demonstrated high potency against both wild-type BCR-ABL and a range of clinically relevant mutants that confer resistance to other TKIs.

In Vitro Activity

This compound has been shown to inhibit the kinase activity of ABL and its mutants at nanomolar concentrations.

Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀)

| Target | IC₅₀ (nM) |

| ABL | 0.49 |

| ABL (T315I) | 0.78 |

| ABL (E255K) | 9.5 |

| ABL (F317I) | 2.0 |

| ABL (G250E) | 7.4 |

| ABL (H396P) | 1.0 |

| ABL (M351T) | 2.8 |

| ABL (Q252H) | 12 |

| ABL (Y253F) | 4.1 |

| Source:[5] |

Pharmacokinetics

Pharmacokinetic data from a phase 1 clinical trial in patients with CML are summarized below.

Table 3: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Route of Administration | Oral | [5] |

| Half-life (t½) | ~13.5 hours | |

| Time to Cmax (Tmax) | ~4 hours | |

| Oral Bioavailability | Not available in cited literature | |

| Clearance | Not available in cited literature | |

| Volume of Distribution | Not available in cited literature |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[5] This inhibition leads to the suppression of key signaling pathways that are constitutively activated in Ph+ leukemia cells, ultimately resulting in the induction of apoptosis and the inhibition of cell proliferation.[1][5]

The primary signaling cascades downstream of BCR-ABL that are affected by this compound include:

-

RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell growth, survival, and metabolism.

-

JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.

A potential mechanism of resistance to this compound involves the activation of STAT3 phosphorylation, which may allow for cell rescue.[1] This suggests that a combination therapy targeting both BCR-ABL and STAT3 could be a promising therapeutic strategy.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are generalized methodologies for key assays used to characterize tyrosine kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the phosphorylation of a substrate by BCR-ABL or its mutants.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction buffer containing a recombinant BCR-ABL kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Reaction Setup: In a microplate, combine the kinase, the substrate, and the various concentrations of this compound or a vehicle control (DMSO).

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or fluorescence/colorimetric-based assays that detect the phosphorylated substrate.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology (MTT/XTT Assay):

-

Cell Seeding: Seed Ph+ leukemia cell lines (e.g., K-562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

Reagent Incubation: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Assay

This assay quantifies the induction of apoptosis in cells treated with this compound.

Methodology (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat Ph+ leukemia cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by this compound.

Conclusion

This compound is a promising third-generation TKI with potent activity against wild-type and mutated BCR-ABL, including the resistant T315I mutant. Its distinct selectivity profile and oral bioavailability make it a valuable candidate for the treatment of Ph+ leukemias. Further research and clinical trials will continue to elucidate its full therapeutic potential and role in the management of CML and other Ph+ malignancies.

References

- 1. This compound (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]

- 2. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C29H27F3N6O | CID 71475839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | Apoptosis | Tyrosine Kinases | Bcr-Abl | TargetMol [targetmol.com]

Preclinical Efficacy of Vamotinib: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of Vamotinib (formerly known as PF-114), a third-generation tyrosine kinase inhibitor (TKI). It is designed for researchers, scientists, and drug development professionals interested in the core preclinical data and methodologies associated with this compound. This compound has been developed to target the BCR/ABL fusion protein, including the T315I mutation, which confers resistance to many other TKIs used in the treatment of Chronic Myeloid Leukemia (CML).

Executive Summary

This compound is a potent and selective, orally active tyrosine kinase inhibitor that has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models of Philadelphia chromosome-positive (Ph+) leukemia. It effectively inhibits the autophosphorylation of both wild-type and mutated BCR/ABL, most notably the gatekeeper T315I mutant. In vitro studies have shown low nanomolar IC50 values against a range of ABL kinase mutations. In vivo, this compound has been shown to cause a significant reduction in tumor volume in xenograft models and prolong the survival of mice with a CML-like disease. This guide details the quantitative data from these studies, the experimental protocols used, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound's efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against ABL Kinases

| Target Kinase | IC50 (nM) |

| ABL | 0.49[1] |

| ABL (T315I) | 0.78[1] |

| ABL (E255K) | 9.5[1] |

| ABL (F317I) | 2.0[1] |

| ABL (G250E) | 7.4[1] |

| ABL (H396P) | 1.0[1] |

| ABL (M351T) | 2.8[1] |

| ABL (Q252H) | 12[1] |

| ABL (Y253F) | 4.1[1] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Ph+ Leukemia

| Animal Model | Treatment | Dosage and Administration | Outcome |

| K562 Nude Mouse Xenograft | This compound | 25 mg/kg and 40 mg/kg, oral gavage, daily for 14 days | 100% reduction of mean tumor volume within 4 weeks[1] |

| CML-like Disease Mouse Model (BCR/ABL-driven) | This compound | 50 mg/kg, p.o., once daily for 20 days | Extended median survival from 28 days to 39 days[1] |

| CML-like Disease Mouse Model (BCR/ABL-T315I-driven) | This compound | 50 mg/kg, p.o., once daily for 20 days | Significant prolongation of survival[1] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the BCR/ABL signaling pathway.

Caption: this compound inhibits the BCR/ABL tyrosine kinase, blocking downstream signaling and promoting apoptosis.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays

Cell Lines and Culture:

-

Ba/F3 cells expressing BCR/ABL and its mutants: These cells were used to assess the inhibitory activity of this compound on various BCR/ABL mutations.

-

Ph+ leukemia cell lines (K562, KCL-22, BV-173, SUP-B15, TOM-1): These human cell lines were used to evaluate the anti-proliferative effects of this compound.

-

Ph- leukemia cell lines (Jurkat, NALM-6): These were used as negative controls to demonstrate the specificity of this compound for BCR/ABL.

Western Blot Analysis for BCR/ABL Phosphorylation:

-

Ba/F3 cells expressing either wild-type BCR/ABL or the T315I mutant were treated with this compound at concentrations ranging from 0 to 1000 nM.

-

Following treatment, cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phosphorylated BCR/ABL (p-BCR/ABL), total BCR/ABL, phosphorylated CrkL (p-CrkL), total CrkL, phosphorylated STAT5 (p-STAT5), and total STAT5.

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. This assay demonstrated that this compound inhibited the autophosphorylation of BCR/ABL and the phosphorylation of its downstream substrates in a dose-dependent manner[1].

Cell Viability/Proliferation Assay (XTT Assay):

-

Cells were seeded in 96-well plates and treated with various concentrations of this compound.

-

After a specified incubation period, an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution was added to each well.

-

The plates were incubated to allow for the conversion of XTT to a formazan product by metabolically active cells.

-

The absorbance of the formazan product was measured using a microplate reader. The results showed that this compound induced apoptosis in Ba/F3 cells expressing BCR/ABL and BCR/ABL-T315I in a dose-dependent manner[1].

In Vivo Assays

K562 Nude Mouse Xenograft Model:

-

Female BALB/cAnNRj-Foxn1nu mice were used.

-

K562 cells were implanted subcutaneously into the mice.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered by oral gavage daily for 14 consecutive days at doses of 25 and 40 mg/kg.

-

Tumor volume was measured regularly. The study found that this compound caused a 100% reduction in the mean tumor volume within 4 weeks[1].

CML-like Disease Mouse Model:

-

C57BL/6N mice (8-12 weeks old) were used.

-

A CML-like disease was induced in the mice, driven by either BCR/ABL or BCR/ABL-T315I expression.

-

Mice were treated with this compound at a dose of 50 mg/kg, administered orally once daily for 20 days.

-

Survival of the mice was monitored. This compound was found to significantly prolong the survival of mice in both BCR/ABL and BCR/ABL-T315I driven disease models[1].

Experimental Workflows

The following diagrams illustrate the workflows for key preclinical experiments.

Caption: Workflow for in vitro evaluation of this compound efficacy.

Caption: Workflow for in vivo evaluation of this compound efficacy.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for Ph+ leukemias, including those with the T315I resistance mutation. Its high potency and selectivity, demonstrated through both in vitro and in vivo studies, warrant further clinical investigation. The experimental protocols and workflows detailed in this guide provide a framework for understanding and potentially replicating the key preclinical findings for this promising TKI.

References

Vamotinib (PF-114): A Technical Whitepaper on a Third-Generation Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vamotinib (PF-114) is a potent and selective, third-generation ATP-competitive oral tyrosine kinase inhibitor (TKI).[1][2][3] It was rationally designed to target both wild-type and mutated forms of the BCR-ABL1 fusion protein, a key driver in Philadelphia chromosome-positive (Ph+) leukemias such as chronic myeloid leukemia (CML).[3][4][5] Notably, this compound demonstrates significant activity against the gatekeeper T315I mutation, which confers resistance to many first and second-generation TKIs.[4][6] Furthermore, this compound, also identified as PF-06463922 in other contexts, is a potent inhibitor of ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) fusion proteins, which are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[1][7] This whitepaper provides an in-depth technical guide to the initial research on this compound, summarizing key preclinical and early clinical findings, detailing experimental methodologies, and visualizing its mechanisms of action.

Core Mechanism of Action

This compound exerts its therapeutic effects by binding to the ATP-binding pocket of target kinases, thereby inhibiting their phosphorylation activity and blocking downstream signaling pathways essential for tumor cell proliferation and survival.[3][5] In the context of CML, this compound effectively inhibits the autophosphorylation of the BCR-ABL1 kinase and its various mutants.[4] This inhibition leads to the induction of apoptosis in Ph+ leukemia cells.[4][8] Similarly, in ALK/ROS1-driven cancers, this compound (as PF-06463922) potently inhibits the phosphorylation of these fusion proteins, leading to cell growth inhibition and tumor regression.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its inhibitory potency and cellular activity.

Table 1: In Vitro Inhibitory Activity of this compound (PF-114) against ABL Kinase and its Mutants

| Target | IC50 (nM) |

| ABL | 0.49 |

| ABL (T315I) | 0.78 |

| ABL (E255K) | 9.5 |

| ABL (F317I) | 2.0 |

| ABL (G250E) | 7.4 |

| ABL (H396P) | 1.0 |

| ABL (M351T) | 2.8 |

| ABL (Q252H) | 12 |

| ABL (Y253F) | 4.1 |

Data extracted from MedChemExpress product information, citing Mian AA, et al. Leukemia. 2015 May;29(5):1104-14.[4]

Table 2: Cellular Activity of this compound (PF-06463922) against ALK-Positive Cell Lines

| Cell Line | ALK Fusion/Mutation | ALK Phosphorylation IC50 (nM) | Cell Viability IC50 (nM) |

| Ba/F3 EML4-ALK WT | Wild-Type | Not explicitly stated, but potent | Not explicitly stated, but potent |

| Ba/F3 EML4-ALK L1196M | L1196M | 15-43 | Correlates with phosphorylation inhibition |

| Ba/F3 EML4-ALK G1269A | G1269A | 14-80 | Correlates with phosphorylation inhibition |

| Ba/F3 EML4-ALK 1151Tins | 1151Tins | 38-50 | Correlates with phosphorylation inhibition |

| Ba/F3 EML4-ALK G1202R | G1202R | 77-113 | Correlates with phosphorylation inhibition |

| SNU2535 | EML4-ALK G1269A | Not explicitly stated | 47 |

| MGH021-5 | SQSTM1-ALK G1202R | Not explicitly stated | 63 |

| MGH056-1 | EML4-ALK I1171T | Not explicitly stated | 23 |

Data extracted from Zou HY, et al. Cancer Cell. 2015 Jul 13;28(1):70-81.[1]

Table 3: Phase 1 Clinical Trial of this compound in CML (NCT02885766)

| Parameter | Finding |

| Patient Population | 51 subjects with CML failing ≥ 1 second-generation TKI or with BCR-ABL1 T315I mutation.[3][9] |

| Dosing | 50-750 mg/day, continuous.[3][9] |

| Maximum Tolerated Dose (MTD) | 600 mg/day.[3][9] |

| Dose-Limiting Toxicity (DLT) | Grade 3 psoriasis-like skin toxicity.[3][9] |

| Best Safety/Efficacy Dose | 300 mg/day.[3][9] |

| Efficacy at 300mg | - Major Cytogenetic Response (MCyR) in 6 of 7 subjects. - Complete Cytogenetic Response (CCyR) in 5 of 9 subjects. - Major Molecular Response (MMR) in 4 of 9 subjects.[3][9] |

| Response in T315I Patients | 5 of 16 subjects with the T315I mutation responded.[3][9] |

Data extracted from a Phase 1 study of this compound in CML.[3][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (for ABL Kinase)

-

Principle: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of ABL kinase and its mutants.

-

Methodology:

-

Recombinant ABL kinase domains (wild-type and mutants) were incubated with varying concentrations of this compound.

-

A peptide substrate and ATP were added to initiate the kinase reaction.

-

The level of substrate phosphorylation was measured, typically using a mobility shift assay or a radiometric assay (e.g., with ³³P-ATP).

-

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability and Apoptosis Assays

-

Principle: To assess the effect of this compound on the proliferation and survival of cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., Ba/F3 cells engineered to express BCR-ABL or ALK fusions, and patient-derived cell lines) were cultured in appropriate media.[1]

-

Treatment: Cells were treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo, which measure metabolic activity.

-

Apoptosis Assessment: Apoptosis was quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[8]

-

Western Blotting for Phosphorylation Analysis

-

Principle: To detect the levels of phosphorylated target kinases and downstream signaling proteins, providing a direct measure of this compound's inhibitory activity within the cell.

-

Methodology:

-

Cell Lysis: Treated and untreated cells were lysed to extract proteins.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., phospho-BCR-ABL, phospho-ALK) and downstream signaling molecules (e.g., phospho-STAT3, phospho-ERK).[1][5]

-

Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Models

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Human cancer cell lines (e.g., H3122 cells expressing EML4-ALK) were subcutaneously or intracranially injected into immunodeficient mice (e.g., nude or SCID mice).[1]

-

Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules.

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. In intracranial models, survival was the primary endpoint.[1]

-

Pharmacodynamic Analysis: At the end of the study, tumors could be excised for analysis of target inhibition (e.g., by Western blotting for phosphoproteins).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Caption: this compound inhibits the constitutively active BCR-ABL kinase in CML cells.

Caption: this compound blocks signaling from ALK/ROS1 fusion proteins in cancer cells.

Caption: A general workflow for the preclinical and early clinical evaluation of this compound.

Conclusion

The initial research on this compound (PF-114/PF-06463922) has established it as a highly potent and selective tyrosine kinase inhibitor with significant activity against key oncogenic drivers in both hematological malignancies and solid tumors. Its ability to overcome the T315I mutation in CML and its broad efficacy against resistant ALK mutations in preclinical models highlight its potential as a valuable therapeutic agent. The favorable safety and efficacy profile observed in early clinical trials further supports its continued development for patients with resistant or refractory cancers. This technical whitepaper provides a comprehensive summary of the foundational data and methodologies that underpin the current understanding of this compound's mechanism of action and therapeutic potential.

References

- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Vamotinib in Philadelphia Chromosome-Positive Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vamotinib (formerly known as PF-114) is a potent and selective third-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL). Developed to overcome resistance to earlier-generation TKIs, this compound exhibits potent activity against the native BCR-ABL fusion protein and a wide range of clinically relevant mutations, most notably the highly resistant T315I "gatekeeper" mutation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental methodologies based on publicly available information.

Introduction to Philadelphia Chromosome-Positive Leukemias and the Role of BCR-ABL

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, harbors the BCR-ABL1 fusion gene.[1] This genetic aberration produces a constitutively active BCR-ABL tyrosine kinase, a key driver of malignant transformation in CML and a subset of ALL.[1] The dysregulated kinase activity of BCR-ABL activates a multitude of downstream signaling pathways, leading to uncontrolled cell proliferation, inhibition of apoptosis, and genomic instability.

The Challenge of TKI Resistance

While the development of TKIs has revolutionized the treatment of Ph+ leukemias, the emergence of resistance remains a significant clinical challenge.[2] Resistance can arise from mutations within the ABL kinase domain, which impair TKI binding, or through BCR-ABL-independent mechanisms. The T315I mutation, in particular, confers resistance to most approved TKIs, with the exception of ponatinib.[2] However, the use of ponatinib is associated with a risk of serious vascular occlusive events, highlighting the need for more selective and safer therapeutic options.[2]

This compound: A Third-Generation BCR-ABL Inhibitor

This compound is an orally bioavailable, ATP-competitive TKI designed to potently inhibit both native and mutated forms of BCR-ABL, including the T315I mutation.[2][3] Its development was driven by the need for a highly selective inhibitor that could overcome TKI resistance while minimizing off-target effects associated with broader kinase inhibitors.[2]

Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ABL kinase domain of the BCR-ABL protein. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that drive leukemic cell proliferation and survival. This compound has been shown to inhibit the autophosphorylation of BCR-ABL and its mutants in a dose-dependent manner.[4]

Preclinical Data

This compound has demonstrated potent and selective inhibitory activity against a panel of ABL kinase mutations in in vitro assays.

Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) of this compound against various ABL kinase isoforms are summarized below.

| Kinase Target | IC50 (nM) |

| ABL | 0.49[4] |

| ABL (T315I) | 0.78[4] |

| ABL (E255K) | 9.5[4] |

| ABL (F317I) | 2.0[4] |

| ABL (G250E) | 7.4[4] |

| ABL (H396P) | 1.0[4] |

| ABL (M351T) | 2.8[4] |

| ABL (Q252H) | 12[4] |

| ABL (Y253F) | 4.1[4] |

| Table 1: this compound IC50 Values against ABL Kinase Mutants |

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of Ph+ leukemia cell lines and induces apoptosis.

| Cell Line | Activity | Concentration Range |

| Ba/F3 expressing BCR-ABL | Anti-proliferative | 0-2000 nM[4] |

| Ba/F3 expressing BCR-ABL and BCR-ABL-T315I | Apoptosis Induction | 0-100 nM[4] |

| Table 2: In Vitro Cellular Activity of this compound |

Clinical Development

This compound has been evaluated in a phase 1 clinical trial (NCT02885766) to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with Ph+ CML who are resistant or intolerant to second-generation TKIs or harbor the T315I mutation.[5][6]

Phase 1 Study Design (NCT02885766)

This was an open-label, dose-escalation study with expansion cohorts.[5] A standard 3+3 dose-escalation design was employed.[5]

Patient Population

A total of 51 patients with CML were enrolled. Key baseline characteristics are summarized below.

| Characteristic | Value |

| Number of Patients | 51[5] |

| Median Age (years) | 51 (range, 23-77)[5] |

| Patients with T315I mutation | 16 (31%)[5] |

| Prior TKI regimens ≥2 | 40 (78%)[5] |

| Table 3: Baseline Characteristics of Patients in the Phase 1 Trial of this compound |

Efficacy

This compound demonstrated promising clinical activity in heavily pretreated patients.

| Response | All Patients (N=51) | Patients with T315I (N=16) |

| Complete Hematologic Response (CHR) | 14/30 (47%)[7] | 3/16 (19%)[7] |

| Major Cytogenetic Response (MCyR) | 14/44 (32%)**[7] | 3/16 (19%)[7] |

| Complete Cytogenetic Response (CCyR) | 10/50 (20%)***[7] | 1/16 (6%)[7] |

| Major Molecular Response (MMR) | 7/51 (14%)[7] | Not Reported |

| Evaluable patients | ||

| **Evaluable patients | ||

| ***Evaluable patients | ||

| Table 4: Efficacy of this compound in the Phase 1 Clinical Trial |

The best safety and efficacy profile was observed at the 300 mg daily dose.[7]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical and clinical evaluation of this compound, based on available publications. Detailed, step-by-step protocols are often found in the supplementary materials of the cited publications, which may not always be publicly accessible.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Principle: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of ABL kinase and its mutants.

-

Methodology Overview:

-

Recombinant ABL kinase enzymes (wild-type and mutants) are incubated with a specific substrate and varying concentrations of this compound in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA, radiometric assays (measuring incorporation of 32P-ATP), or fluorescence-based assays.

-

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay (General Protocol)

-

Principle: To assess the effect of this compound on the growth of Ph+ leukemia cell lines.

-

Methodology Overview:

-

Ph+ leukemia cell lines (e.g., Ba/F3 expressing BCR-ABL) are seeded in multi-well plates.

-

Cells are treated with a range of this compound concentrations or vehicle control.

-

After a specified incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

-

MTT/XTT assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

-

-

The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay (General Protocol)

-

Principle: To determine if this compound induces programmed cell death (apoptosis) in Ph+ leukemia cells.

-

Methodology Overview:

-

Ph+ leukemia cells are treated with this compound or vehicle control for a defined period.

-

Apoptosis is assessed using one or more of the following methods:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

PARP Cleavage: Detects the cleavage of poly(ADP-ribose) polymerase by activated caspases via Western blotting.

-

-

Phase 1 Clinical Trial Protocol (NCT02885766) - Key Aspects

-

Patient Eligibility:

-

Diagnosis of Ph+ CML in chronic, accelerated, or blast phase.

-

Resistance or intolerance to at least one second-generation TKI.

-

Presence of the T315I mutation was also an inclusion criterion.[5]

-

-

Dose Escalation:

-

A 3+3 dose-escalation design was used, starting at 50 mg/day and escalating to 750 mg/day.[5]

-

-

Response Assessment:

-

Hematologic Response: Evaluated at baseline and every 4 weeks.

-

Cytogenetic Response: Assessed by bone marrow aspirate and biopsy at baseline and specified intervals.

-

Molecular Response: Monitored by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) for BCR-ABL1 transcripts at baseline and regular intervals.

-

-

Safety and Tolerability:

-

Monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

-

Conclusion and Future Directions

This compound has emerged as a promising third-generation TKI with potent activity against native and mutated BCR-ABL, including the challenging T315I mutation. Preclinical studies have demonstrated its high selectivity and efficacy in inhibiting leukemic cell growth and inducing apoptosis. The phase 1 clinical trial has provided encouraging initial evidence of its safety and clinical activity in a heavily pretreated patient population with Ph+ leukemia. Further clinical investigation in larger, randomized trials is warranted to fully elucidate the therapeutic potential of this compound and establish its role in the evolving treatment landscape of Philadelphia chromosome-positive leukemias.

References

- 1. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Ponatinib Activates an Inflammatory Response in Endothelial Cells via ERK5 SUMOylation [frontiersin.org]

In Silico Modeling of Vamotinib Binding to the ABL Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of Vamotinib's binding to the ABL kinase domain. This compound (formerly PF-114) is a potent, third-generation ATP-competitive oral tyrosine kinase inhibitor (TKI) that has demonstrated significant activity against wild-type and mutated BCR-ABL1 isoforms, including the gatekeeper T315I mutation, a common source of resistance to earlier-generation TKIs.[1][2][3] Understanding the molecular interactions between this compound and the ABL kinase domain through computational modeling is crucial for rational drug design, optimization, and the development of next-generation inhibitors to overcome resistance.

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of ABL kinase variants. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type ABL and various clinically relevant mutants. This data underscores this compound's efficacy, particularly against the challenging T315I mutation.

| Kinase Target | IC50 (nM) |

| ABL | 0.49 |

| ABL T315I | 0.78 |

| ABL E255K | 9.5 |

| ABL F317I | 2.0 |

| ABL G250E | 7.4 |

| ABL H396P | 1.0 |

| ABL M351T | 2.8 |

| ABL Q252H | 12 |

| ABL Y253F | 4.1 |

Data sourced from MedChemExpress.[1]

The ABL Kinase Signaling Pathway

The Abelson (Abl) tyrosine kinase is a critical signaling molecule involved in cell growth, proliferation, and differentiation.[4][5] In chronic myeloid leukemia (CML), the chromosomal translocation resulting in the BCR-ABL fusion protein leads to a constitutively active kinase, driving uncontrolled cell proliferation.[6][7] this compound exerts its therapeutic effect by inhibiting this aberrant kinase activity. The following diagram illustrates a simplified ABL kinase signaling pathway.

Caption: Simplified ABL Kinase Signaling Pathway and the inhibitory action of this compound.

In Silico Modeling Workflow

The process of modeling the binding of this compound to the ABL kinase domain involves a series of computational steps, from protein and ligand preparation to detailed molecular dynamics simulations. This workflow allows for the prediction of binding modes, affinity, and the impact of mutations.

Caption: A typical workflow for in silico modeling of ligand-protein interactions.

Experimental Protocols

Detailed below are generalized protocols for molecular docking and molecular dynamics simulations, which can be adapted for studying the this compound-ABL kinase interaction.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8][9][10]

-

Protein Preparation:

-

Obtain the crystal structure of the ABL kinase domain from the Protein Data Bank (PDB). Structures complexed with other inhibitors (e.g., PDB IDs: 2HYY, 3K5V) are good starting points.[11]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Assign partial charges using a force field such as AMBER or CHARMM.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the ABL kinase, typically centered on the ATP-binding pocket. The grid box should encompass the entire active site.

-

Utilize a docking program such as AutoDock Vina, GOLD, or Glide.

-

Perform the docking simulation to generate a series of possible binding poses for this compound.

-

Rank the poses based on their predicted binding affinity (docking score).

-

-

Analysis of Results:

-

Visualize the top-ranked poses in complex with the ABL kinase domain.

-

Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the protein residues.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the this compound-ABL kinase complex over time.[12][13][14][15]

-

System Setup:

-

Use the best-ranked docked pose of the this compound-ABL complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the system reaches a stable density.

-

-

Production Run:

-

Run the production MD simulation for a significant length of time (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.

-

Save the trajectory data at regular intervals for analysis.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Perform binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to estimate the binding affinity.[16]

-

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the binding of this compound to the ABL kinase domain. The combination of molecular docking and molecular dynamics simulations can elucidate the structural basis of this compound's potency and its effectiveness against resistant mutations. This knowledge is invaluable for the design of more selective and potent inhibitors, ultimately contributing to the development of improved therapies for CML and other ABL-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Molecular docking and pharmacophoric modelling of 1,5-disubstituted tetrazoles as inhibitors of two proteins present in cancer, the ABL and the mutated T315I kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 11. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting the Conformational Variability of Abl Tyrosine Kinase using Molecular Dynamics Simulations and Markov State Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular dynamics reveal BCR-ABL1 polymutants as a unique mechanism of resistance to PAN-BCR-ABL1 kinase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. storage.prod.researchhub.com [storage.prod.researchhub.com]

Methodological & Application

Vamotinib In Vitro Kinase Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vamotinib (formerly PF-114) is a third-generation, orally active tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein.[1] The product of the Philadelphia chromosome, this constitutively active tyrosine kinase is a key driver in chronic myeloid leukemia (CML).[1][2] this compound was specifically designed to inhibit wild-type BCR-ABL and various mutated forms, including the highly resistant "gatekeeper" T315I mutation, which confers resistance to many first and second-generation TKIs.[3][4] Its high selectivity and efficacy against these targets make it a promising therapeutic agent for resistant CML.[3] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against BCR-ABL kinases.

Signaling Pathway

This compound targets the deregulated tyrosine kinase activity of the BCR-ABL fusion protein. This fusion protein leads to the continuous activation of downstream signaling pathways that control cell proliferation and survival. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the ABL kinase domain and preventing the phosphorylation of its substrates, thereby inhibiting the downstream signaling cascade and inducing apoptosis in cancer cells.[1][5]

Caption: this compound inhibits the BCR-ABL kinase, blocking substrate phosphorylation and downstream signaling.

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity against wild-type ABL kinase and a range of clinically relevant mutants. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| ABL | 0.49[5] |

| ABL (T315I) | 0.78[5] |

| ABL (E255K) | 9.5[5] |

| ABL (F317I) | 2.0[5] |

| ABL (G250E) | 7.4[5] |

| ABL (H396P) | 1.0[5] |

| ABL (M351T) | 2.8[5] |

| ABL (Q252H) | 12[5] |

| ABL (Y253F) | 4.1[5] |

Note: Data is compiled from in vitro assays.[5] IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general method for determining the IC50 of this compound against a target kinase, such as BCR-ABL, using a radiometric or luminescence-based assay format.

1. Materials and Reagents

-

Kinase: Recombinant human ABL, ABL (T315I), or other mutant forms.

-

Substrate: A suitable substrate for ABL kinase, such as the synthetic peptide ABLtide (e.g., EAIYAAPFAKKK-NH2).

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and create serial dilutions.

-

ATP: [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays.

-

Kinase Reaction Buffer: (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[6]

-

Stop Solution: For radiometric assays, this could be 3% phosphoric acid. For luminescence assays, it could be a solution containing a luciferase enzyme.

-

Detection Reagents: Scintillation cocktail for radiometric assays or a luciferase substrate for luminescence assays.

-

Assay Plates: 96-well or 384-well plates suitable for the chosen detection method.

-

Plate Reader: Scintillation counter or luminometer.

2. Experimental Workflow

Caption: Workflow for the this compound in vitro kinase assay.

3. Detailed Procedure

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in kinase reaction buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.

-

Prepare a master mix of the kinase and substrate in the kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically but are often in the low nanomolar and micromolar range, respectively.[7]

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

Add the kinase/substrate master mix to each well (e.g., 10 µL).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the kinase.

-

-

Kinase Reaction:

-

Prepare the ATP solution. For radiometric assays, mix [γ-³²P]ATP with unlabeled ATP to achieve the desired specific activity. For luminescence assays, use only unlabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known.

-

Start the kinase reaction by adding the ATP solution to each well (e.g., 10 µL).[7]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Detection:

-

For Radiometric Assays:

-

Stop the reaction by adding the stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

-

Wash the filter membrane multiple times to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

For Luminescence-Based Assays (e.g., Kinase-Glo®):

-

Add the detection reagent, which stops the kinase reaction and initiates a luciferase reaction that measures the amount of remaining ATP.

-

Incubate as per the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This protocol provides a framework for assessing the in vitro inhibitory activity of this compound against BCR-ABL and its mutants. The high potency and selectivity of this compound, particularly against the T315I mutation, underscore its potential as a valuable therapeutic agent in the treatment of resistant CML.[2][3] Adherence to a well-defined and validated kinase assay protocol is crucial for obtaining reproducible and accurate data in drug discovery and development.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro kinase assay [protocols.io]

Application Notes and Protocols for Determining Vamotinib Potency Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vamotinib (formerly known as PF-114) is a third-generation, orally active tyrosine kinase inhibitor (TKI) that potently and selectively targets the BCR-ABL fusion protein.[1][2][3] The product of the Philadelphia chromosome, the BCR-ABL oncoprotein, possesses constitutively active tyrosine kinase activity, a driving force in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[3] this compound was specifically designed to overcome resistance to earlier generation TKIs, demonstrating high inhibitory activity against wild-type BCR-ABL and various mutant forms, including the highly resistant T315I "gatekeeper" mutation.[1][4] The primary mechanism of action of this compound is the inhibition of BCR-ABL autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to the induction of apoptosis in malignant cells.[2]

These application notes provide detailed protocols for essential cell-based assays to evaluate the potency of this compound in relevant cancer cell lines. The assays described herein are fundamental for preclinical drug development and mechanistic studies of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by targeting the constitutively active BCR-ABL tyrosine kinase. In Philadelphia chromosome-positive (Ph+) leukemia cells, the BCR-ABL fusion protein activates several downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Key among these are the JAK/STAT and MAPK/ERK pathways. This compound, by binding to the ATP-binding site of the ABL kinase domain, prevents the autophosphorylation of BCR-ABL. This inhibition blocks the phosphorylation of downstream effector proteins such as CRKL and STAT5, leading to the suppression of pro-proliferative and anti-apoptotic signals.[2]

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound against various ABL kinase mutants and in different Philadelphia chromosome-positive (Ph+) leukemia cell lines.

Table 1: this compound IC50 Values against ABL Kinase Mutants

| Target | IC50 (nM) |

| ABL | 0.49[2] |

| ABL T315I | 0.78[2] |

| ABL E255K | 9.5[2] |

| ABL F317I | 2.0[2] |

| ABL G250E | 7.4[2] |

| ABL H396P | 1.0[2] |

| ABL M351T | 2.8[2] |

| ABL Q252H | 12[2] |

| ABL Y253F | 4.1[2] |

Table 2: this compound IC50 Values in Ph+ Leukemia Cell Lines

| Cell Line | IC50 (nM) | Assay |

| K562 | 1 | MTT Assay[2] |

| KCL-22 | Data suggests inhibition in the nM range[1] | Growth Inhibition |

| SupB15 | Data suggests inhibition in the nM range[1] | Growth Inhibition |

| Tom-1 | Data suggests inhibition in the nM range[1] | Growth Inhibition |

| BV-173 | Data suggests inhibition in the nM range[1] | Growth Inhibition |

Experimental Protocols

The following are detailed protocols for cell-based assays to determine the potency of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Ph+ leukemia cell line (e.g., K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed K562 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Ph+ leukemia cell line (e.g., Ba/F3-p210)

-

Complete medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed Ba/F3-p210 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 24 to 48 hours. Include a vehicle control.

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive